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Compound of Interest

Compound Name: GSK2018682

Cat. No.: B1672365 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

GSK2018682 is a potent and selective agonist of the sphingosine-1-phosphate receptor

subtype 1 (S1P1) and subtype 5 (S1P5), developed by GlaxoSmithKline for the potential

treatment of multiple sclerosis. This technical guide provides a comprehensive overview of the

discovery, synthesis, mechanism of action, and clinical pharmacokinetics of GSK2018682,

compiled from publicly available scientific literature and patent documents.

Discovery and Rationale
GSK2018682 emerged from drug discovery programs aimed at developing selective S1P1

receptor modulators. The S1P1 receptor plays a crucial role in regulating the egress of

lymphocytes from lymph nodes.[1] By acting as a functional antagonist at the S1P1 receptor,

GSK2018682 sequesters lymphocytes within lymphoid organs, preventing their migration to

sites of inflammation, a key mechanism in autoimmune diseases like multiple sclerosis.[2] The

development of selective S1P1 agonists was driven by the desire to achieve the therapeutic

efficacy of non-selective S1P modulators, such as fingolimod, while potentially mitigating side

effects associated with activity at other S1P receptor subtypes.

Synthesis of GSK2018682
The chemical name for GSK2018682 is 4-[5-[5-Chloro-6-(1-methylethoxy)-3-pyridinyl]-1,2,4-

oxadiazol-3-yl]-1H-indole-1-butanoic acid.[3] The synthesis, as detailed in patent literature
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(WO2009047392 A1), involves a multi-step process culminating in the coupling of key

heterocyclic intermediates.

Synthesis Workflow

5-Chloro-6-isopropoxy-nicotinonitrile N'-hydroxy-5-chloro-6-isopropoxypyridine-3-carboximidamide Hydroxylamine 
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Caption: Synthetic workflow for GSK2018682.

Experimental Protocol: Synthesis of 4-[5-[5-Chloro-6-(1-
methylethoxy)-3-pyridinyl]-1,2,4-oxadiazol-3-yl]-1H-
indole-1-butanoic acid (GSK2018682)
The synthesis can be conceptualized in the following key stages, based on Example 84 of

patent WO2009047392 A1 and general synthetic procedures for the constituent moieties.

Step 1: Preparation of N'-hydroxy-5-chloro-6-isopropoxypyridine-3-carboximidamide

Starting Material: 5-Chloro-6-isopropoxy-nicotinonitrile.

Procedure: A mixture of 5-chloro-6-isopropoxy-nicotinonitrile and hydroxylamine

hydrochloride in a suitable solvent (e.g., ethanol/water) is treated with a base (e.g., sodium

carbonate) and heated to reflux. After cooling, the product is isolated by filtration.

Step 2: Preparation of 4-(1H-indol-3-yl)butanoic acid

Starting Material: Ethyl 4-(1H-indol-3-yl)butanoate.

Procedure: The ester is hydrolyzed using a base such as sodium hydroxide in a mixture of

water and an organic solvent like methanol or ethanol. The reaction mixture is heated, then

cooled and acidified to precipitate the carboxylic acid, which is then filtered and dried.
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Step 3: Coupling and Cyclization to form the 1,2,4-Oxadiazole Ring

Procedure: 4-(1H-indol-3-yl)butanoic acid is activated, for example, by conversion to its acid

chloride or by using a coupling agent such as HATU or EDC/HOBt. The activated species is

then reacted with N'-hydroxy-5-chloro-6-isopropoxypyridine-3-carboximidamide in a suitable

solvent (e.g., DMF or pyridine). The resulting intermediate is then heated to induce

cyclodehydration to form the 1,2,4-oxadiazole ring, yielding the ethyl ester of GSK2018682.

Step 4: Final Hydrolysis to GSK2018682

Procedure: The ethyl ester of GSK2018682 is hydrolyzed using a base (e.g., sodium

hydroxide) in a solvent mixture (e.g., THF/water/ethanol). The reaction is stirred at room

temperature until completion. The mixture is then acidified with an acid (e.g., HCl) to

precipitate the final product, GSK2018682, which is collected by filtration, washed, and dried.

Mechanism of Action and In Vitro Pharmacology
GSK2018682 is a direct agonist at the S1P1 and S1P5 receptors. Its therapeutic effect in

multiple sclerosis is attributed to its functional antagonism of S1P1 on lymphocytes. This leads

to the internalization of the S1P1 receptor, rendering lymphocytes unresponsive to the S1P

gradient that directs their egress from lymph nodes. The resulting sequestration of lymphocytes

reduces the inflammatory infiltrate in the central nervous system.

Signaling Pathway
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Caption: GSK2018682 signaling at the S1P1 receptor.

Quantitative In Vitro Data
Parameter S1P1 Receptor S1P5 Receptor

S1P2, S1P3, S1P4
Receptors

pEC50 7.7 7.2 No agonist activity

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of

the maximal possible effect.
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Experimental Protocols for In Vitro Characterization
The characterization of GSK2018682 likely involved standard assays for GPCR agonists. The

following are representative protocols.

GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.

Workflow

Membrane preparation
expressing S1P1

Incubate with GSK2018682
and [35S]GTPγS

Agonist binding promotes
[35S]GTPγS association with Gα

Terminate reaction and
separate bound from free [35S]GTPγS

Quantify bound [35S]GTPγS
(Scintillation counting)

Click to download full resolution via product page

Caption: Workflow for a GTPγS binding assay.

Protocol

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing

the human S1P1 receptor.

Assay Buffer: Prepare an assay buffer typically containing Tris-HCl, MgCl2, NaCl, and GDP.

Reaction Mixture: In a microplate, combine the membrane preparation, various

concentrations of GSK2018682, and [35S]GTPγS in the assay buffer.

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for

agonist binding and G protein activation.

Termination and Separation: Terminate the reaction by rapid filtration through a filter mat,

which traps the membranes with bound [35S]GTPγS. Wash the filters with ice-cold buffer to

remove unbound radioligand.

Detection: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of

GSK2018682 to determine the EC50 value.

S1P1 Receptor Internalization Assay
This assay visually or quantitatively measures the translocation of the S1P1 receptor from the

cell surface to intracellular compartments upon agonist stimulation.

Protocol

Cell Culture: Use a cell line stably expressing an EGFP-tagged S1P1 receptor.

Compound Treatment: Treat the cells with various concentrations of GSK2018682 for a

specified time (e.g., 30-60 minutes) at 37°C.

Cell Staining: Fix the cells and stain the nuclei with a fluorescent dye (e.g., Hoechst).

Imaging: Acquire images using a high-content imaging system.

Image Analysis: Quantify the internalization of the EGFP-S1P1 signal from the plasma

membrane to intracellular vesicles.

Data Analysis: Plot the percentage of cells showing receptor internalization against the

concentration of GSK2018682 to determine the EC50 value.

In Vivo Pharmacodynamics: Lymphocyte Depletion
The primary pharmacodynamic effect of GSK2018682 in vivo is the dose-dependent reduction

of peripheral blood lymphocytes.

Experimental Protocol: Murine Lymphocyte Depletion
Assay

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

Dosing: Administer GSK2018682 orally at various dose levels.
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Blood Sampling: Collect blood samples from the mice at different time points post-dosing

(e.g., 4, 8, 24, and 48 hours).

Lymphocyte Counting: Perform a complete blood count (CBC) with differential analysis on

the blood samples to determine the absolute lymphocyte count.

Data Analysis: Calculate the percentage reduction in peripheral lymphocyte counts

compared to vehicle-treated control animals at each dose and time point.

Clinical Pharmacokinetics in Healthy Volunteers
The safety, tolerability, and pharmacokinetics of GSK2018682 have been evaluated in Phase I

clinical trials in healthy volunteers (NCT01387217 and NCT01466322).[2]

Summary of Pharmacokinetic Parameters
Single oral doses of up to 24 mg and repeat doses of up to 6 mg/day for 28 days were

evaluated.[1] The pharmacokinetic profile of GSK2018682 is characterized by a linear

relationship between dose and systemic exposure.[1]

Parameter Value Range Study Details

Time to Maximum

Concentration (Tmax)
~4-5 hours Single and repeat oral doses

Half-life (t1/2) 44.9 - 63.3 hours Dose-independent

Dose Proportionality Linear Up to 24 mg single dose

Effect of Food
No significant effect on major

PK parameters
Reduced extent of bradycardia

Data compiled from a study in healthy volunteers.[1]

Pharmacodynamic Effects in Humans
Lymphocyte Count: GSK2018682 induced a dose-dependent reduction in absolute

lymphocyte count, with a nadir of over 70% reduction from baseline.[1]
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Cardiovascular Effects: Acute, transient, and non-symptomatic decreases in heart rate and

blood pressure were observed.[1] Dosing with food was found to reduce the extent of

bradycardia.[1]

Conclusion
GSK2018682 is a selective S1P1 and S1P5 receptor agonist that demonstrates the

characteristic pharmacodynamic effect of lymphocyte sequestration. Its synthesis involves the

construction of a substituted pyridine-oxadiazole moiety coupled to an indole-butanoic acid side

chain. Preclinical and early clinical studies have characterized its potency and pharmacokinetic

profile, supporting its investigation as a potential therapeutic agent for multiple sclerosis. This

technical guide provides a foundational understanding of the key aspects of the discovery and

development of GSK2018682 for researchers and professionals in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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